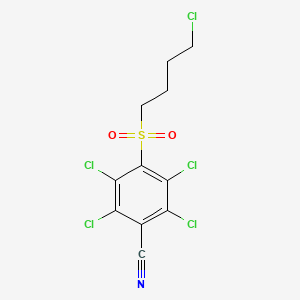![molecular formula C12H11FN2O B14620269 [2-(2-Fluoroanilino)pyridin-3-yl]methanol CAS No. 59361-60-3](/img/structure/B14620269.png)
[2-(2-Fluoroanilino)pyridin-3-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(2-Fluoroanilino)pyridin-3-yl]methanol: is an organic compound that features a pyridine ring substituted with a fluoroaniline group and a methanol group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Fluoroanilino)pyridin-3-yl]methanol typically involves the reaction of 2-fluoroaniline with a pyridine derivative. One common method includes the nucleophilic substitution reaction where 2-fluoroaniline reacts with 3-pyridylmethanol under specific conditions to form the desired product. The reaction may require a catalyst and specific temperature and pressure conditions to optimize yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and yield. This could include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding ketones or aldehydes.
Reduction: Reduction reactions may convert the nitro group to an amine group.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion to amine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential applications in the development of pharmaceuticals due to its unique structural features.
Medicine:
- Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
- Utilized in the production of advanced materials and polymers.
作用機序
The mechanism by which [2-(2-Fluoroanilino)pyridin-3-yl]methanol exerts its effects involves its interaction with specific molecular targets. The fluoroaniline group may interact with biological receptors or enzymes, modulating their activity. The pyridine ring can participate in π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
- [2-(2-Chloroanilino)pyridin-3-yl]methanol
- [2-(2-Bromoanilino)pyridin-3-yl]methanol
- [2-(2-Methoxyanilino)pyridin-3-yl]methanol
Comparison:
- Uniqueness: The presence of the fluoro group in [2-(2-Fluoroanilino)pyridin-3-yl]methanol imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro, bromo, and methoxy analogs.
- Reactivity: The fluoro derivative may exhibit different reactivity patterns, particularly in nucleophilic substitution reactions, due to the electron-withdrawing nature of the fluoro group.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
59361-60-3 |
|---|---|
分子式 |
C12H11FN2O |
分子量 |
218.23 g/mol |
IUPAC名 |
[2-(2-fluoroanilino)pyridin-3-yl]methanol |
InChI |
InChI=1S/C12H11FN2O/c13-10-5-1-2-6-11(10)15-12-9(8-16)4-3-7-14-12/h1-7,16H,8H2,(H,14,15) |
InChIキー |
XIRZVYHCLLFNQC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)NC2=C(C=CC=N2)CO)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


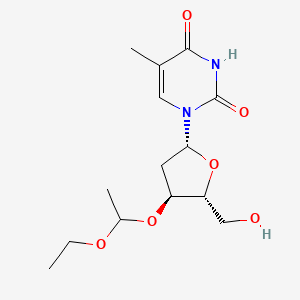

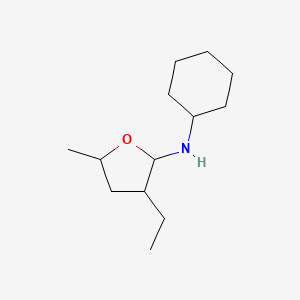
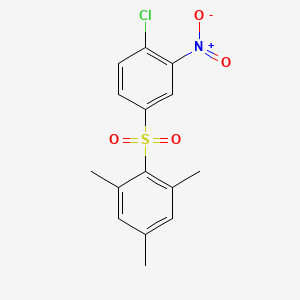

![3-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14620215.png)
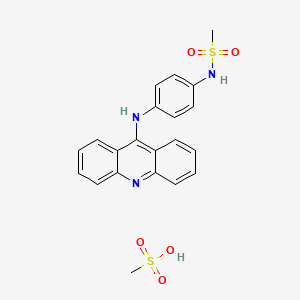
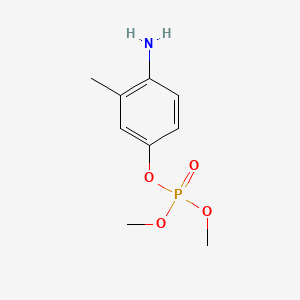

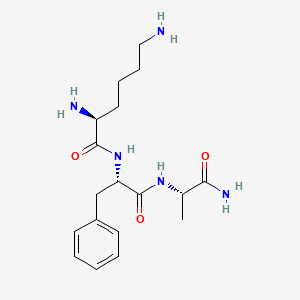

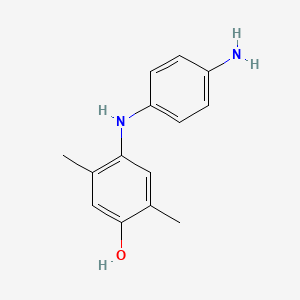
![4-{[(Triphenylstannyl)oxy]carbonyl}pyridine](/img/structure/B14620244.png)
